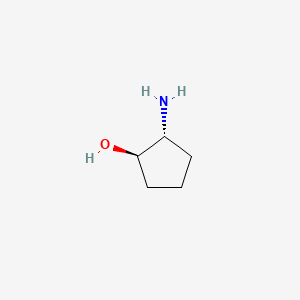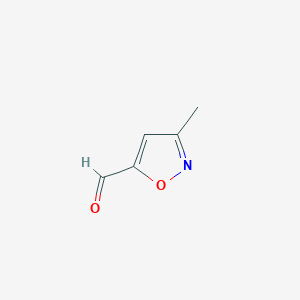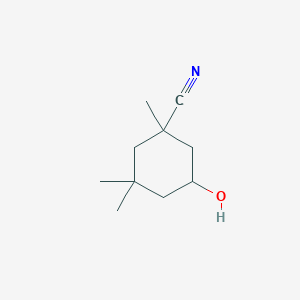
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, also known as 4-FMN, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid that is widely used in biochemistry, organic chemistry, and pharmacology. 4-FMN is an important building block for the synthesis of various drugs, and its ability to react with other compounds makes it a valuable tool for scientists.
Applications De Recherche Scientifique
Antimycobacterial Agents
“4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid” is structurally similar to “5-Phenyl-furan-2-carboxylic acids”, which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and virulence of mycobacteria .
Pharmaceuticals
This compound could be used as an important raw material and intermediate in the synthesis of pharmaceuticals . The specific pharmaceutical applications would depend on the properties of the final product synthesized using this compound.
Agrochemicals
Similar to its use in pharmaceuticals, “4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid” could also be used as a raw material or intermediate in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.
Dyestuffs
The compound could potentially be used in the production of dyestuffs . The nitro group in the compound could contribute to the formation of azo dyes, which are widely used in the textile industry.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key in various biochemical pathways involving carbon–carbon bond formation.
Action Environment
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known to be influenced by various environmental factors such as temperature, pH, and the presence of certain catalysts.
Propriétés
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSODKYHOICTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445435 |
Source


|
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
CAS RN |
210346-38-6 |
Source


|
| Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)







